tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate
Description
tert-Butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a tetrahydropyran-4-yl (oxan-4-yl) moiety, and a propan-2-yl backbone in the S-configuration. This compound is structurally characterized by its carbamate linkage at the α-position of the ketone group, with the oxan-4-yl substituent contributing to its stereochemical and physicochemical properties. It serves as a critical intermediate in organic synthesis, particularly in peptide and peptidomimetic chemistry, where the Boc group facilitates temporary amine protection during stepwise coupling reactions .
The tetrahydropyran ring enhances solubility in organic solvents compared to purely aliphatic analogs, while the chiral center at the propan-2-yl position makes it valuable in enantioselective syntheses.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-9(14-12(16)18-13(2,3)4)11(15)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
ROMFNUGSXNIIRR-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1CCOCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)C1CCOCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE typically involves the reaction of tetrahydropyran derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or tetrahydropyran ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-TERT-BUTYL1-OXO-1-(TETRAHYDRO-2H-PYRAN-4-YL)PROPAN-2-YLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate and Analogous Compounds
Key Observations
Stereochemical Influence : The S-configuration in the target compound distinguishes it from its R-enantiomer (CAS 88072-90-6), which exhibits identical molecular weight but divergent chiral interactions in asymmetric syntheses .
Functional Group Modifications :
- Replacement of the oxan-4-yl group with simpler aldehydes (e.g., Boc-L-alaninal) reduces steric hindrance, favoring nucleophilic additions in peptide chain elongation .
- Incorporation of phosphonic acid (e.g., 21b) introduces polarity and bioactivity, enabling antimicrobial applications .
- Bulky aromatic groups (e.g., indole in compound 27) enhance binding affinity to enzymatic pockets, as seen in SARS-CoV-2 protease inhibitors .
Synthetic Utility: The oxan-4-yl group improves solubility in polar aprotic solvents (e.g., THF, DCM), facilitating coupling reactions compared to purely aliphatic analogs. Deprotection strategies vary: TFA is commonly used for Boc removal, while phosphonopeptide derivatives (e.g., 21b) require harsher acidic conditions .
Table 2: Comparative Physicochemical Data
Biological Activity
tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate is a carbamate derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
The compound is characterized by the following structural formula:
This structure contributes to its interaction with biological targets, which is crucial for its pharmacological effects.
The biological activity of tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It exhibits affinity for certain receptors, influencing signaling pathways that regulate various physiological processes.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Anti-inflammatory Activity
In a study evaluating anti-inflammatory effects, tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate demonstrated significant inhibition of inflammation markers in vitro. The percentage of inhibition was comparable to standard anti-inflammatory drugs like indomethacin.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties against neurodegenerative diseases. In particular, it was found to reduce oxidative stress and inflammation in neuronal cell cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease.
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment involving carrageenan-induced paw edema in rats, the compound exhibited an inhibition rate of 54.239% at optimal doses. This suggests a robust anti-inflammatory effect, supporting its potential use in treating inflammatory conditions .
| Compound | Inhibition Percentage |
|---|---|
| tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate | 54.239% |
| Indomethacin | 60.000% |
Case Study 2: Neuroprotection
A series of assays were conducted to assess the neuroprotective effects of the compound in models of Alzheimer's disease. The results indicated that treatment with tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocyte cultures exposed to amyloid-beta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
